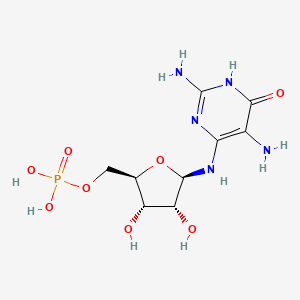

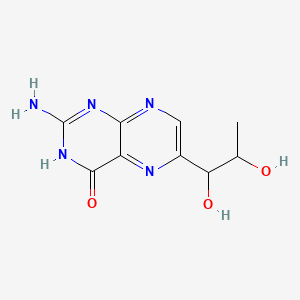

![molecular formula C12H13N3OS B1436571 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one CAS No. 872629-58-8](/img/structure/B1436571.png)

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one

説明

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is a chemical compound with the CAS Number 872629-58-8 . It has a molecular weight of 247.32 and its IUPAC name is 6-methyl-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6,14H,2,7H2,1H3,(H,13,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.316 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 375.5±45.0 °C at 760 mmHg . Unfortunately, the melting point is not available .科学的研究の応用

Solvent-Free Microwave Synthesis of Derivatives : This compound is used in the solvent-free microwave synthesis of derivatives like (Aryland Heteroaryl-methylene)-amino derivatives. This process is characterized by X-ray diffraction studies, demonstrating the compound's utility in creating structurally diverse derivatives (Tabatabaee et al., 2007).

Synthesis of Schiff Bases : The compound is involved in the synthesis of Schiff Bases via reaction with various aldehydes. These compounds are characterized by IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction studies, highlighting its role in producing structurally diverse and potentially bioactive molecules (Tabatabaee et al., 2006).

Antiviral Activity Study : Derivatives of this compound have been synthesized and examined for their inhibitory effects on ortho- and paramyxoviruses. This indicates its potential utility in developing antiviral agents (Golankiewicz et al., 1995).

Syntheses and Reactions Study : It has been used to obtain various derivatives through reactions like displacement, demonstrating its versatility in chemical transformations (Wasti & Joullié, 1976).

Apoptosis Inducers in Cancer Research : Derivatives of this compound, especially those bearing a 1,2,3-triazole linker, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This highlights its potential application in cancer research (Fu et al., 2017).

Photovoltaic Device Application : A derivative of this compound has been explored for use in photovoltaic devices. This shows its application in materials science, particularly in energy-related technologies (Halim et al., 2018).

Electrochemical Study : The electroreduction of this compound and its derivatives has been studied, indicating its relevance in electrochemistry (Fotouhi et al., 2003).

作用機序

While the specific mechanism of action for this compound is not available, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme nitric oxide synthase, where it inhibits the production of nitric oxide, a key mediator in inflammatory processes . Additionally, this compound has been shown to interact with tumor necrosis factor-α (TNF-α), reducing its production and thereby exhibiting anti-inflammatory properties . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . It also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, by inhibiting its activation and subsequent inflammatory response . Furthermore, it affects gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as ATF4 and NF-kB proteins, inhibiting their activity . This binding interaction leads to the inhibition of endoplasmic reticulum stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its neuroprotective and anti-inflammatory effects are sustained over time, with no significant loss of activity . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways, which could influence its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without any noticeable adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties. The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for its metabolic conversion . Additionally, it affects metabolic flux by altering the levels of key metabolites involved in inflammatory and neuroprotective pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments. The compound also exhibits preferential accumulation in tissues with high metabolic activity, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It also exhibits partial localization to the endoplasmic reticulum, where it modulates endoplasmic reticulum stress responses . Additionally, post-translational modifications, such as phosphorylation, may influence its subcellular targeting and activity .

特性

IUPAC Name |

6-methyl-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBAWNDUVJYVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)

![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)

![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)